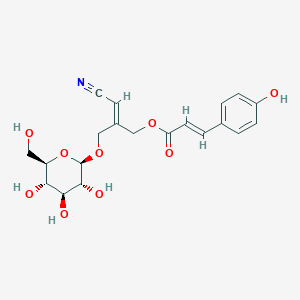

Sutherlandin trans-p-coumarate

Descripción general

Descripción

Sutherlandin trans-p-coumarate is a cyanogenic glycoside identified in the aerial parts of Sorbaria sorbifolia var. stellipila, a plant belonging to the Rosaceae family. It was discovered alongside known compounds through spectral evidence, highlighting its significance within the natural product chemistry domain (Kim & Zee, 2000).

Synthesis Analysis

The synthesis processes of coumarin derivatives, including this compound, often involve catalyzed reactions that enable the formation of complex molecular structures. For example, the synthesis of V-shaped bis-coumarins and their derivatives showcases the versatility of coumarin chemistry in producing compounds with significant optical properties through catalyzed reactions (Tasior et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound has been established based on extensive spectral analysis, including 1D and 2D NMR, HR-ESI-MS, and ECD experiments. Such detailed structural elucidation is critical for understanding the compound's chemical behavior and biological activity (Qu et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving coumarins are diverse, ranging from simple transformations to complex syntheses that produce a wide array of coumarin derivatives. For instance, Cp*Co(III)-catalyzed annulations have been developed for the synthesis of coumarin derivatives, demonstrating broad substrate scope and good functional group tolerance (Liu et al., 2015).

Physical Properties Analysis

Coumarins, including this compound, exhibit distinct physical properties, such as fluorescence, which can be exploited in various applications. The synthesis and properties of fluorescence dyes based on coumarin chromophores highlight the potential of these compounds in living cell imaging and other fluorescence-based applications (Chen et al., 2012).

Chemical Properties Analysis

The antioxidant properties of trans-p-coumaric acid, a core component of this compound, have been extensively studied, revealing strong antioxidant capabilities. Quantum-chemical calculations have been utilized to understand the antioxidant mechanisms, suggesting that these compounds exhibit strong antioxidant properties through various mechanisms (Urbaniak et al., 2012).

Aplicaciones Científicas De Investigación

Agentes antifúngicos para la protección de plantas

Sutherlandin trans-p-coumarate, como otros compuestos basados en p-cumárico, se ha sintetizado y probado por su potencial como agente antifúngico {svg_1}. Estos compuestos han demostrado inhibir el crecimiento de dos patógenos, Botrytis cinerea y Sclerotinia sclerotiorum {svg_2}. Esto los convierte en candidatos prometedores para la protección de plantas, especialmente en el contexto de la agricultura sostenible {svg_3}.

Desestabilización de la membrana plasmática

Estos compuestos también se han probado por su capacidad para desestabilizar la membrana plasmática en Arabidopsis y colza {svg_4}. Esta propiedad podría ser útil en el estudio de la fisiología vegetal y en el desarrollo de nuevas estrategias para la protección de plantas {svg_5}.

Etiquetado fluorescente de biomoléculas

Las cumarinas, que incluyen this compound, son conocidas por sus propiedades fluorescentes {svg_6} {svg_7}. Se pueden utilizar para el etiquetado fluorescente de biomoléculas, que es una técnica crucial en muchas áreas de la investigación biológica {svg_8} {svg_9}.

Detección de iones metálicos

Las propiedades fluorescentes de las cumarinas también se pueden utilizar para la detección de iones metálicos {svg_10} {svg_11}. Esto tiene aplicaciones en el monitoreo ambiental, el control de procesos industriales y la investigación biomédica {svg_12} {svg_13}.

Detección de polaridad del microentorno

Las cumarinas se pueden utilizar para detectar cambios en la polaridad de un microentorno {svg_14} {svg_15}. Esto puede ser útil en varios campos, incluida la ciencia de los materiales, la nanotecnología y la biología celular {svg_16} {svg_17}.

Detección de pH

La fluorescencia de las cumarinas puede verse afectada por el pH, lo que las hace útiles para la detección de pH {svg_18} {svg_19}. Esto tiene aplicaciones en varias áreas de investigación, incluida la ciencia ambiental, la ciencia de los alimentos y la investigación biomédica {svg_20} {svg_21}.

Mecanismo De Acción

Target of Action

Sutherlandin trans-p-coumarate is a naturally rare cyanogenic glycoside

Mode of Action

It’s known that cyanogenic glycosides, such as this compound, can release hydrogen cyanide in the presence of specific enzymes, which can inhibit cellular respiration .

Biochemical Pathways

This compound is a derivative of p-coumaric acid, which is synthesized from phenylalanine and tyrosine—two aromatic amino acids . The enzyme 4-coumarate: CoA ligase (4CL) activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA. This compound is then cyclized by the action of the enzyme coumarate:CoA ligase (CCL) to form coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .

Pharmacokinetics

It’s known that the compound is soluble in alcohol and chloroform, but almost insoluble in water . This suggests that its bioavailability might be influenced by its solubility and the presence of certain solvents.

Result of Action

This compound is known to have certain applications in the pharmaceutical and biological fields. It can act as an antioxidant and anti-inflammatory agent . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a light-avoiding, dry, and sealed container, away from fire sources and flammable substances . During operation, appropriate personal protective equipment should be worn, and direct contact with eyes, skin, and respiratory tract should be avoided .

Propiedades

IUPAC Name |

[(E)-3-cyano-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO9/c21-8-7-13(10-28-16(24)6-3-12-1-4-14(23)5-2-12)11-29-20-19(27)18(26)17(25)15(9-22)30-20/h1-7,15,17-20,22-23,25-27H,9-11H2/b6-3+,13-7-/t15-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEJUHBDYJVLND-DZXWJMGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC(=CC#N)COC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC/C(=C/C#N)/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol-d7](/img/no-structure.png)